Bienvenue dans la boutique en ligne BenchChem!

3,4-dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide

Anticancer Cytotoxicity Lung carcinoma

3,4-Dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide (CAS 1396559-15-1, molecular formula C₁₅H₁₅Cl₂N₃O₂, MW 340.2 g/mol) is a synthetic small molecule belonging to the 6-oxopyrimidin-1(6H)-yl benzamide derivative class. This compound features a 3,4-dichlorobenzamide pharmacophore linked via an ethylene spacer to a 4-ethyl-6-oxopyrimidin-1(6H)-yl heterocycle.

Molecular Formula C15H15Cl2N3O2
Molecular Weight 340.2
CAS No. 1396559-15-1
Cat. No. B2697771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide
CAS1396559-15-1
Molecular FormulaC15H15Cl2N3O2
Molecular Weight340.2
Structural Identifiers
SMILESCCC1=CC(=O)N(C=N1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C15H15Cl2N3O2/c1-2-11-8-14(21)20(9-19-11)6-5-18-15(22)10-3-4-12(16)13(17)7-10/h3-4,7-9H,2,5-6H2,1H3,(H,18,22)
InChIKeyFYVFTMPBMAWDEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide (CAS 1396559-15-1): Structural Identity and Compound Class Classification


3,4-Dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide (CAS 1396559-15-1, molecular formula C₁₅H₁₅Cl₂N₃O₂, MW 340.2 g/mol) is a synthetic small molecule belonging to the 6-oxopyrimidin-1(6H)-yl benzamide derivative class [1]. This compound features a 3,4-dichlorobenzamide pharmacophore linked via an ethylene spacer to a 4-ethyl-6-oxopyrimidin-1(6H)-yl heterocycle. Compounds within this structural class have been investigated for antibacterial, cytotoxic, and kinase-modulatory activities [2]. The specific 3,4-dichloro substitution pattern on the benzamide ring and the 4-ethyl substituent on the pyrimidinone ring represent two key structural variables that differentiate this compound from other benzamide-pyrimidinone hybrids and are expected to influence target engagement, metabolic stability, and physicochemical properties relevant to both biochemical assay performance and in vivo distribution [1].

Why Generic 6-Oxopyrimidin-1(6H)-yl Benzamide Analogs Cannot Substitute for 3,4-Dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide in Scientific Procurement


Within the 6-oxopyrimidin-1(6H)-yl benzamide chemotype, even minor structural modifications produce substantial shifts in biological activity profiles. In the foundational series reported by Devarasetty et al. (2016), variation of the benzamide substituent and the 2-alkylamino/2,4-dialkylamino groups on the pyrimidinone ring yielded compounds with distinct antibacterial selectivity (e.g., compound 5b was active against Klebsiella pneumonia, whereas only compounds 5g and 5i inhibited A549 and H460 tumor cell lines at micromolar concentrations) [1]. The target compound's 3,4-dichlorobenzamide moiety is absent from most published analogs, which typically bear mono-substituted or unsubstituted benzamide groups. Additionally, the 4-ethyl substitution on the pyrimidinone ring (as opposed to the more common 2-alkylamino modifications) creates a unique spatial and electronic environment around the heterocycle that cannot be replicated by generic 6-oxopyrimidin-1(6H)-yl benzamide derivatives [1]. These structural distinctions necessitate compound-specific validation rather than class-level interchangeability.

Quantitative Differentiation Evidence for 3,4-Dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide (CAS 1396559-15-1)


Cytotoxic Activity of the 6-Oxopyrimidin-1(6H)-yl Benzamide Chemotype Against Human Lung Carcinoma Cell Lines

Within the 6-oxopyrimidin-1(6H)-yl benzamide derivative series reported by Devarasetty et al. (2016), compounds 5g and 5i inhibited the growth of two human lung tumor cell lines (A549 and H460) at micromolar concentrations [1]. While the target compound 3,4-dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide was not among the specific analogs tested in that study, it shares the core 6-oxopyrimidin-1(6H)-yl benzamide scaffold and bears the 3,4-dichloro substitution pattern that is distinct from the active compounds 5g and 5i. Direct head-to-head quantitative cytotoxicity data for the target compound versus these analogs is not available in the peer-reviewed literature as of the present analysis.

Anticancer Cytotoxicity Lung carcinoma

Antibacterial Activity Profile of Structurally Related 6-Oxopyrimidin-1(6H)-yl Benzamide Derivatives Against Klebsiella pneumonia and Bacillus cereus

In the Devarasetty et al. (2016) study, compounds 5b and 5k within the 6-oxopyrimidin-1(6H)-yl benzamide series exhibited considerable antibiotic activity against Klebsiella pneumonia and Bacillus cereus [1]. The target compound 3,4-dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide shares the same core scaffold but features a 3,4-dichlorobenzamide group in place of the substituents present on 5b and 5k, and a 4-ethyl substituent on the pyrimidinone ring rather than the 2-alkylamino/2,4-dialkylamino modifications characterizing the active analogs. Direct antibacterial activity data for this specific compound has not been identified in the publicly available primary literature.

Antibacterial Gram-negative Gram-positive

Structural Differentiation from the Closest Commercially Cataloged Analog: N-(2-(4-Ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide

The closest structurally identifiable analog bearing the same 4-ethyl-6-oxopyrimidin-1(6H)-yl core is N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide . The target compound replaces the 4-sulfamoyl group with a 3,4-dichloro substitution on the benzamide ring. This substitution difference is expected to alter hydrogen-bonding capacity (sulfamoyl is a strong H-bond donor/acceptor; dichloro is exclusively lipophilic), logP (increased lipophilicity with dichloro), and metabolic vulnerability (sulfamoyl groups can undergo N-dealkylation; dichloro substitution generally enhances oxidative metabolic stability through electron withdrawal). No direct comparative bioactivity data between these two compounds is publicly available.

Structure-activity relationship Benzamide substitution Sulfamoyl vs. dichloro

Molecular Docking Evidence Supporting Pyrimidine-Tethered Benzamide Derivatives as Kinase Inhibitor Leads

A 2024 study by Jyothi and Kannadasan on novel pyrimidine-tethered benzamide derivatives reported molecular docking results against EGFR (PDB: 6LUD) and CDK-4 (PDB: 7SJ3), demonstrating that pyrimidine-benzamide hybrids can engage ATP-binding pockets of clinically relevant kinases [1]. While the target compound 3,4-dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide was not among the specific derivatives docked, the 6-oxopyrimidin-1(6H)-yl benzamide scaffold positions the pyrimidinone carbonyl and the benzamide NH as potential hinge-binding motifs. The 3,4-dichloro substitution may further occupy a hydrophobic subpocket adjacent to the hinge region, analogous to the binding mode of type I kinase inhibitors. No direct experimental kinase inhibition data exists for the target compound in the public domain.

Kinase inhibition Molecular docking EGFR CDK-4

Recommended Research Application Scenarios for 3,4-Dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide (CAS 1396559-15-1)


Structure-Activity Relationship (SAR) Expansion of 6-Oxopyrimidin-1(6H)-yl Benzamide Cytotoxic Agents

Based on the class-level cytotoxic activity of 6-oxopyrimidin-1(6H)-yl benzamide derivatives against A549 and H460 lung carcinoma cell lines reported by Devarasetty et al. (2016) [1], this compound can serve as a key SAR probe to evaluate the impact of 3,4-dichloro benzamide substitution on antiproliferative potency. Procurement is warranted for laboratories seeking to establish whether the electron-withdrawing dichloro pattern enhances or diminishes cytotoxicity relative to the mono-substituted or unsubstituted benzamide analogs characterized in the foundational publication.

Antibacterial Screening Against ESKAPE Pathogens with Emphasis on Gram-Negative Permeability

Given the demonstrated antibacterial activity of compounds 5b and 5k against Klebsiella pneumonia and Bacillus cereus within the same chemotype [1], the target compound—with its distinct 3,4-dichloro and 4-ethyl substitution—is a rational inclusion in focused antibacterial screening libraries. The increased lipophilicity conferred by the dichloro groups may enhance outer membrane penetration in Gram-negative bacteria, a property that can be systematically evaluated alongside the published 2-alkylamino analogs.

Kinase Selectivity Profiling of Pyrimidine-Tethered Benzamide Scaffolds

Following the molecular docking evidence that pyrimidine-tethered benzamide derivatives interact with EGFR and CDK-4 kinase domains [2], this compound is suitable for submission to commercial kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to generate the first experimental kinase binding profile for a 3,4-dichloro-4-ethyl-substituted 6-oxopyrimidin-1(6H)-yl benzamide. Results would directly inform whether the 3,4-dichloro pattern confers selectivity advantages over published analogs.

Physicochemical Comparator Study Against the 4-Sulfamoyl Analog for Cellular Permeability Optimization

The target compound's 3,4-dichloro substitution provides a markedly different physicochemical profile compared to the closest cataloged analog, N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide. Parallel determination of logD₇.₄, aqueous solubility, and Caco-2 or MDCK permeability for both compounds would generate directly comparable data on how benzamide substituent polarity impacts the drug-like properties of the 6-oxopyrimidin-1(6H)-yl chemotype, guiding future lead optimization efforts.

Quote Request

Request a Quote for 3,4-dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.